molecular formula C6H3Cl3 B7766717 1,2,4-Trichlorobenzene CAS No. 63697-18-7

1,2,4-Trichlorobenzene

Cat. No.: B7766717
CAS No.: 63697-18-7
M. Wt: 181.4 g/mol
InChI Key: PBKONEOXTCPAFI-UHFFFAOYSA-N
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Description

1,2,4-Trichlorobenzene is an organochlorine compound and one of the three isomers of trichlorobenzene. It is a derivative of benzene with three chlorine substituents. This compound appears as a colorless liquid with an aromatic odor and is primarily used as a solvent for various compounds and materials .

Mechanism of Action

Target of Action

1,2,4-Trichlorobenzene primarily targets the liver and kidneys . It has been found to cause changes in these organs, particularly in rats . The compound also affects the eyes, skin, and respiratory system .

Mode of Action

It is known to interact with its targets, leading to changes in the liver, kidneys, and adrenal glands .

Biochemical Pathways

This compound is biodegraded to the corresponding chlorinated catechol through a dioxygenase and dehydrogenase system . This is then channeled into the tricarboxylic acid pathway through ortho cleavage . In silico studies have shown that the novel biodegradation routes for this compound enable the cell to produce more biomass .

Pharmacokinetics

It is known that the compound has low volatility and solubility . Once dissolved, it rapidly volatilizes and adsorbs strongly to organic matter . As a solid, this compound in soil will slowly dissolve .

Result of Action

The result of this compound’s action is changes in the liver, kidneys, and adrenal glands . It has been found to increase adrenal gland weights . It also has high acute toxicity to plants and aquatic life, and its chronic toxic effects to aquatic life are also high .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. The compound degrades over time in the presence of air and sunlight, but may persist in heavy soils or water where evaporation is prohibited . It has been found to accumulate in fatty tissues . Major environmental releases of this compound are due to its manufacture and use as a dye carrier .

Biochemical Analysis

Biochemical Properties

It is known that 1,2,4-Trichlorobenzene is a derivative of benzene with three chloride substituents . It is a colorless liquid used as a solvent for a variety of compounds and materials

Cellular Effects

Animal studies have shown that this compound affects the liver and kidney . It has been observed to result in increased adrenal weights and vacuolization of the zona fasciculata in the cortex in rats . Enzymatic changes in the liver have also been reported following chronic oral exposure in rats .

Molecular Mechanism

It is known that this compound is a derivative of benzene with three chloride substituents

Temporal Effects in Laboratory Settings

This compound in groundwater could be removed by natural degradation after about 5 years . Other methods should be applied in the field to shorten the remediation period and enhance water supply safety around landfill .

Dosage Effects in Animal Models

The LD50 (oral, rats) of this compound is 756 mg/kg . Animal studies have shown that this compound affects the liver and kidney, and is possibly a teratogen . There is no regulated occupational exposure limit for chemical exposure, but the National Institute for Occupational Safety and Health recommends no greater exposure than 5 ppm, over an 8-hour workday .

Metabolic Pathways

The proposed pathway shows that at first this compound is biodegraded to the corresponding chlorinated catechol by means of dioxygenase and dehydrogenase system, and then channeled into the tricarboxylic acid pathway through ortho cleavage .

Transport and Distribution

If this compound is released to the soil it will probably adsorb to the soil and therefore will not leach appreciably to the groundwater . If released to water it will adsorb to the sediments . It is expected to significantly evaporate from water with half-lives of 11-22 days for evaporation from a seawater microcosm and a half-life of 4.2 hr predicted for evaporation from a model river .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trichlorobenzene can be synthesized through the chlorination of benzene. The process involves the use of chlorine gas in the presence of a catalyst, typically a Lewis acid such as ferric chloride. The reaction conditions, including temperature and the presence of additives like sulfur, can influence the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound often involves the chlorination of 1,4-dichlorobenzene. This method is preferred due to its higher selectivity and yield. Another method involves the dehydrochlorination of hexachlorocyclohexane . The process typically includes distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichlorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less chlorinated benzenes.

    Oxidation Reactions: It can be oxidized to form chlorinated benzoic acids.

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzenes depending on the nucleophile used.

    Reduction: Products include dichlorobenzene and monochlorobenzene.

    Oxidation: Products include chlorobenzoic acids.

Comparison with Similar Compounds

1,2,4-Trichlorobenzene is compared with its isomers and other chlorinated benzenes:

This compound is unique due to its specific arrangement of chlorine atoms, which influences its chemical behavior and applications. Its high-temperature stability and solvent properties make it particularly valuable in industrial and research settings .

Properties

IUPAC Name

1,2,4-trichlorobenzene
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InChI

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H
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InChI Key

PBKONEOXTCPAFI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)Cl
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Molecular Formula

C6H3Cl3
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DSSTOX Substance ID

DTXSID0021965
Record name 1,2,4-Trichlorobenzene
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Molecular Weight

181.4 g/mol
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Physical Description

1,2,4-trichlorobenzene appears as colorless liquid or white solid with a sharp chlorobenzene odor. Melting point 16.95 °C (62.5 °F). (USCG, 1999), Liquid, Colorless liquid or crystalline solid (below 63 degrees F) with an aromatic odor; [NIOSH], COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless liquid or crystalline solid (below 63 °F) with an aromatic odor.
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Boiling Point

415 °F at 760 mmHg (NTP, 1992), 213.5 °C, 213 °C, 416 °F
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Flash Point

230 °F (NTP, 1992), 105 °C, 105 °C (222 °F), 105 °C c.c., 222 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sparingly soluble in alcohol. Miscible with ether, benzene, petroleum ether, carbon disulfide, In water, 49.0 mg/L at 25 °C, Solubility in water, mg/l: 34.6, 0.003%
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Density

1.454 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.459 g cu cm at 20 °C/4 °C, Liquid density: 1.44829 kg/L, Critical density: 0.447 kg/L, Relative density (water = 1): 1.5, 1.45
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Vapor Density

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.26 (Air= 1), Relative vapor density (air = 1): 6.26, 6.26
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Vapor Pressure

1 mmHg at 101.1 °F ; 5 mmHg at 153.1 °F (NTP, 1992), 0.46 [mmHg], 0.46 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 40, 1 mmHg
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Color/Form

Colorless liquid, Orthorhombic crystals, Colorless liquid or crystalline solid (below 63 degrees F).

CAS No.

120-82-1, 63697-18-7
Record name 1,2,4-TRICHLOROBENZENE
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Record name 1,2,4-TRICHLOROBENZENE
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Record name 1,2,4-TRICHLOROBENZENE
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Melting Point

63 °F (NTP, 1992), 16.92 °C, 17 °C, 63 °F
Record name 1,2,4-TRICHLOROBENZENE
Source CAMEO Chemicals
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Record name 1,2,4-TRICHLOROBENZENE
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Record name 1,2,4-TRICHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name 1,2,4-TRICHLOROBENZENE
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Record name 1,2,4-Trichlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0627.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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